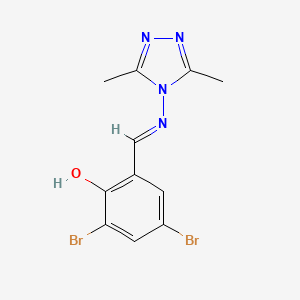![molecular formula C20H23ClN4O B11672288 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11672288.png)
2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)méthylidène]acétohydrazide est un composé organique complexe qui a suscité un intérêt significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend une partie benzylpiperazine et un groupe chlorophénylméthylidène. Ses propriétés chimiques diverses en font un sujet précieux pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)méthylidène]acétohydrazide implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 4-benzylpiperazine avec l’acétohydrazide dans des conditions contrôlées. La réaction est souvent facilitée par la présence d’un catalyseur et nécessite un contrôle précis de la température et du pH pour garantir que le produit souhaité est obtenu.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une surveillance continue et un ajustement des paramètres de réaction. L’utilisation de réactifs de haute pureté et de techniques de purification avancées garantit que le produit final répond à des normes de qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)méthylidène]acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réducteurs courants tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile sont courantes, où la partie benzylpiperazine peut être remplacée par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d’alkyle en présence d’une base comme l’hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé cétone ou aldéhyde, tandis que la réduction pourrait produire un alcool.
Applications de la recherche scientifique
Le 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)méthylidène]acétohydrazide a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et déclenchant une cascade d’événements biochimiques. Les voies et les cibles exactes peuvent varier en fonction du contexte de son utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2-(4-benzylpiperazin-1-yl)méthylbenzonitrile : Connu pour ses propriétés antivirales.
2-(4-Méthylpiperazin-1-yl)acétonitrile : Utilisé dans les réactions de cyanation.
3-(4-Benzylpiperazin-1-yl)-1-(2-méthoxyphényl)pyrrolidine-2,5-dione : Étudié pour son potentiel en chimie médicinale.
Unicité
Ce qui distingue le 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)méthylidène]acétohydrazide, c’est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et des activités biologiques distinctes
Propriétés
Formule moléculaire |
C20H23ClN4O |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O/c21-19-8-6-17(7-9-19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14- |
Clé InChI |
XBQIIOUSJZDXOR-HMAPJEAMSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672285.png)
![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672292.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672295.png)
